2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

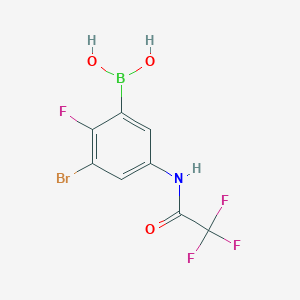

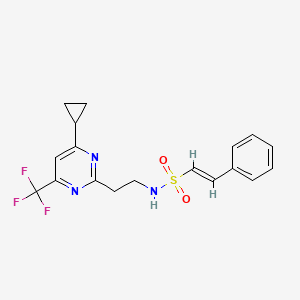

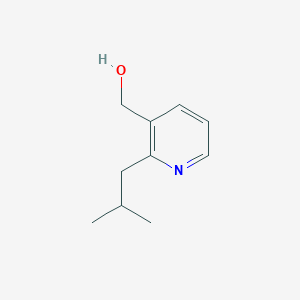

“2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride” is a chemical compound with the molecular formula C14H13ClN4O and a molecular weight of 288.74. It is a derivative of 2-aminophenol, which is an organic compound and a useful reagent for the synthesis of dyes and heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a quinazolin-2-yl group attached to an aminophenol group. The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups .Scientific Research Applications

Microwave-Accelerated Synthesis

A study by Motiwala, Kumar, & Chakraborti (2007) demonstrates the efficiency of microwave-accelerated synthesis involving aromatic nucleophilic substitution, which includes compounds related to 2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride. This method offers a solvent-and catalyst-free approach, highlighting its potential in green chemistry and its chemoselective reactions.

Corrosion Inhibition

Research by Prabhu et al. (2008) explores the corrosion inhibition effects of compounds structurally related to this compound. The study indicates significant efficiency in protecting mild steel against corrosion in acidic environments, suggesting applications in materials science and engineering.

Antimicrobial Activity

A work by Abdel-Mohsen (2003) on the synthesis of heterocycles derived from related compounds shows potential antimicrobial activities. The study synthesizes various derivatives and tests them for antimicrobial properties, indicating the chemical's relevance in developing new antimicrobial agents.

Fluorescent Sensing

Research by Hazra et al. (2018) on quinoline-based isomers, akin to this compound, reveals their application in fluorescent sensing of metal ions. This illustrates the potential use of such compounds in environmental monitoring and biochemical assays.

Anticancer Research

A study by Krysantieva et al. (2023) introduces a novel tetrahydroquinazoline derivative with promising activity against SARS-CoV-2 proteins, demonstrating the broader therapeutic potential of compounds related to this compound.

Properties

IUPAC Name |

2-[(4-aminoquinazolin-2-yl)amino]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O.ClH/c15-13-9-5-1-2-6-10(9)16-14(18-13)17-11-7-3-4-8-12(11)19;/h1-8,19H,(H3,15,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYHRZPHVZBFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2597926.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)

![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)